3-Bromo-4-methoxybenzonitrile

Physicochemical characterisation Crystallisation Solid‑phase handling

3‑Bromo‑4‑methoxybenzonitrile (CAS: 117572‑79‑9; MF: C₈H₆BrNO; MW: 212.04 g mol⁻¹) is a solid, di‑substituted benzonitrile building block bearing a bromine atom at the 3‑position and a methoxy group at the 4‑position of the aromatic ring. Its computed LogP (XLogP3) is 2.3 and its topological polar surface area is 33 Ų.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 117572-79-9
Cat. No. B046890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxybenzonitrile
CAS117572-79-9
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)Br
InChIInChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
InChIKeyQHWZMDRKTYTPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Bromo‑4‑methoxybenzonitrile (CAS 117572‑79‑9) – Structural Identity and Procurement‑Relevant Physicochemical Baseline


3‑Bromo‑4‑methoxybenzonitrile (CAS: 117572‑79‑9; MF: C₈H₆BrNO; MW: 212.04 g mol⁻¹) is a solid, di‑substituted benzonitrile building block bearing a bromine atom at the 3‑position and a methoxy group at the 4‑position of the aromatic ring. Its computed LogP (XLogP3) is 2.3 and its topological polar surface area is 33 Ų [1]. The compound is soluble in methanol [2] and is supplied commercially at purities typically ≥98 % (GC or HPLC) . It is predominantly employed as a synthetic intermediate for the preparation of more highly functionalised benzonitrile derivatives used in pharmaceutical and agrochemical research .

3‑Bromo‑4‑methoxybenzonitrile – Risks of Interchanging In‑Class Benzonitrile Building Blocks


Subtle variations in the substitution pattern of benzonitrile building blocks produce large changes in both physicochemical behaviour and chemical reactivity. Simply replacing 3‑bromo‑4‑methoxybenzonitrile with an isomer or an analogue missing one functional group can alter the melting point by >60 °C, change solubility characteristics, and redirect the regiochemical outcome of downstream electrophilic aromatic substitution or cross‑coupling reactions [1]. Consequently, generic substitution without experimental re‑validation frequently leads to failed syntheses, lower yields, or the need for costly re‑optimisation of reaction conditions. The quantitative evidence below documents the specific differences that make direct interchange unadvisable.

3‑Bromo‑4‑methoxybenzonitrile – Quantifiable Performance Differentiation Versus Closest Analogs


Differential Melting Point Offers Simplified Handling and Purification Versus De‑Brominated and De‑Methoxylated Analogues

3‑Bromo‑4‑methoxybenzonitrile displays a melting point of 121–125 °C , which is approximately 60–84 °C higher than that of 4‑methoxybenzonitrile (61.5 °C) [1] and 80–88 °C higher than that of 3‑bromobenzonitrile (37–41 °C) . The elevated melting point classifies 3‑bromo‑4‑methoxybenzonitrile as an easy‑to‑handle crystalline solid at ambient temperature, whereas the comparators are low‑melting solids that can become semi‑liquid or form sticky agglomerates during routine storage and weighing.

Physicochemical characterisation Crystallisation Solid‑phase handling

Regioisomeric Substitution Pattern Enables Ortho‑Iodination Essential for Vasoactive Pharmaceutical Intermediates

The 3‑bromo‑4‑methoxy arrangement uniquely directs electrophilic iodination to the sterically accessible ortho position, yielding 3‑bromo‑2‑iodo‑4‑methoxybenzonitrile in a single step . This ortho‑di‑halogenated intermediate is a documented precursor in the synthesis of vasoactive pharmaceutical candidates . In contrast, the regioisomer 4‑bromo‑3‑methoxybenzonitrile places the bromine atom para to the nitrile, preventing analogous ortho‑iodination and requiring additional synthetic steps to achieve a comparable di‑halogenation pattern.

Regioselective functionalisation Pharmaceutical intermediate synthesis ortho‑Iodination

3‑Bromo‑4‑methoxybenzonitrile – Evidence‑Backed Procurement Scenarios


Solid‑Phase Parallel Synthesis Requiring Easy‑to‑Handle Crystalline Building Blocks

In automated solid‑phase synthesis platforms or robotic dispensing systems, free‑flowing crystalline solids with a melting point well above room temperature are essential to prevent clogging and ensure reproducible dispensing. 3‑Bromo‑4‑methoxybenzonitrile’s melting point (121–125 °C) positions it as a far more reliable building block than lower‑melting analogues such as 4‑methoxybenzonitrile (61.5 °C) or 3‑bromobenzonitrile (37–41 °C), which can soften or stick at elevated ambient temperatures .

Synthesis of Bioactive Di‑Halogenated Pharmaceutical Intermediates via Ortho‑Iodination

Research groups targeting vasoactive or kinase‑inhibitor scaffolds that contain a 2‑iodo‑3‑bromo‑4‑methoxy substitution motif should procure 3‑bromo‑4‑methoxybenzonitrile directly. The compound’s 3‑bromo‑4‑methoxy substitution pattern enables a single‑step ortho‑iodination to form 3‑bromo‑2‑iodo‑4‑methoxybenzonitrile, a known intermediate for pharmaceutical compounds . Using the regioisomer 4‑bromo‑3‑methoxybenzonitrile would require a completely redesigned synthetic strategy, increasing development time and reagent costs.

Recrystallisation‑Based Purification Workflows for High‑Purity Intermediate Stock

For process‑chemistry and scale‑up groups that rely on recrystallisation to meet strict purity specifications, the high melting point and crystallinity of 3‑bromo‑4‑methoxybenzonitrile facilitate efficient purification. The large melting‑point gap relative to common benzonitrile analogues allows for robust solvent‑based purification protocols with minimal co‑crystallisation risk, directly supporting the 98 % + purity specifications that commercial suppliers routinely achieve .

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